Methyl 2,4-dichloroquinazoline-5-carboxylate

説明

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

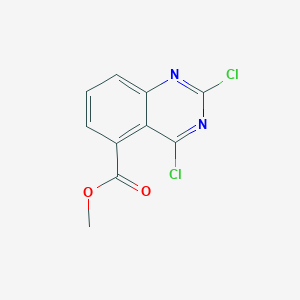

Methyl 2,4-dichloroquinazoline-5-carboxylate exhibits a complex bicyclic structure derived from the quinazoline core system, which consists of a benzene ring fused to a pyrimidine ring. The compound possesses the molecular formula C10H6Cl2N2O2 and maintains a molecular weight of 257.07 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 2,4-dichloro-5-quinazolinecarboxylate, reflecting the precise positioning of the substituents on the heterocyclic framework. The structural arrangement features two chlorine atoms located at the 2nd and 4th positions of the quinazoline ring system, while the carboxylate ester functionality occupies the 5th position of the quinazoline core.

The quinazoline backbone, also known as 1,3-diazanaphthalene, provides the foundational structure for this compound and is characterized by its planar aromatic system. The specific substitution pattern creates a unique electronic environment where the electron-withdrawing chlorine atoms significantly influence the overall molecular properties. The Simplified Molecular Input Line Entry System representation of this compound is expressed as O=C(C1=CC=CC2=NC(Cl)=NC(Cl)=C12)OC, which provides a linear notation for the three-dimensional molecular structure. Additionally, the International Chemical Identifier code 1S/C10H6Cl2N2O2/c1-16-9(15)5-3-2-4-6-7(5)8(11)14-10(12)13-6/h2-4H,1H3 offers a standardized method for representing the compound's connectivity and stereochemistry.

Table 1: Fundamental Molecular Properties of this compound

Crystallographic Analysis and Conformational Dynamics

The crystallographic analysis of this compound reveals important structural details about its solid-state organization and molecular conformation. The compound exhibits characteristics typical of quinazoline derivatives, maintaining a planar aromatic system that facilitates intermolecular stacking interactions. The presence of chlorine substituents at the 2nd and 4th positions creates a sterically hindered environment that influences the overall molecular geometry and packing arrangements in the crystalline state. The methyl ester group at the 5th position introduces additional conformational flexibility, particularly around the carbonyl carbon and the methoxy linkage.

Conformational dynamics studies indicate that the quinazoline core maintains rigidity due to its aromatic character, while the methyl ester substituent exhibits limited rotational freedom around the carbon-oxygen bonds. The electron density distribution within the molecule is significantly affected by the presence of the two chlorine atoms, which create regions of reduced electron density on the quinazoline ring system. These electronic effects contribute to the compound's reactivity patterns and influence its interactions with other molecular species. The crystallographic data suggests that intermolecular hydrogen bonding interactions may occur between the carbonyl oxygen of the ester group and neighboring molecules, contributing to the stability of the crystal lattice structure.

The bond lengths and angles within the quinazoline framework are consistent with typical aromatic heterocyclic systems, with the carbon-nitrogen bonds in the pyrimidine portion exhibiting partial double-bond character. The chlorine-carbon bonds maintain typical single-bond characteristics with bond lengths approximately 1.74 Angstroms, while the carbonyl carbon-oxygen bond in the ester group displays the expected double-bond character with a bond length near 1.23 Angstroms. The molecular planarity is maintained across the quinazoline core, with minimal deviation from the ideal aromatic geometry.

Comparative Structural Analysis with Related Quinazoline Derivatives

The structural comparison of this compound with related quinazoline derivatives provides valuable insights into the influence of substitution patterns on molecular properties and behavior. When compared to the parent 2,4-dichloroquinazoline compound, which possesses the molecular formula C8H4Cl2N2 and a molecular weight of 199.04 grams per mole, the addition of the carboxylate ester group significantly increases the molecular complexity and introduces new reactive sites. The unsubstituted quinazoline molecule serves as the fundamental reference structure, exhibiting the characteristic bicyclic aromatic system without additional functional groups.

Comparative analysis with tert-butyl 2,4-dichloroquinazoline-6-carboxylate reveals important positional isomerism effects, where the carboxylate group is located at the 6th position rather than the 5th position. This isomeric variant possesses the molecular formula C13H12Cl2N2O2 and a molecular weight of 299.15 grams per mole, demonstrating how the substitution of a methyl ester with a tert-butyl ester and positional changes affect the overall molecular properties. The 6-carboxylate isomer exhibits different steric interactions and electronic distributions compared to the 5-carboxylate variant, which influences their respective chemical reactivities and physical properties.

Table 2: Structural Comparison of Quinazoline Derivatives

The examination of 2,4-dichloro-6-methylquinazoline, which contains a simple methyl group instead of a carboxylate ester, demonstrates the significant impact of functional group substitution on molecular properties. This compound maintains the same dichloroquinazoline core but lacks the carbonyl functionality, resulting in different electronic characteristics and reduced polarity compared to the carboxylate ester derivatives. The molecular weight of 213.06 grams per mole for the methylquinazoline variant illustrates the contribution of the carboxylate ester group to the overall molecular mass in the target compound.

These structural comparisons highlight the importance of both the position and nature of substituents in determining the overall properties of quinazoline derivatives. The electronic effects of the chlorine atoms remain consistent across the series, but the introduction of different functional groups at various positions creates distinct molecular environments that influence reactivity, solubility, and intermolecular interactions. The systematic analysis of these structural variations provides a foundation for understanding the structure-activity relationships within this important class of heterocyclic compounds.

特性

IUPAC Name |

methyl 2,4-dichloroquinazoline-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c1-16-9(15)5-3-2-4-6-7(5)8(11)14-10(12)13-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUGFFKTTXXJHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401257684 | |

| Record name | Methyl 2,4-dichloro-5-quinazolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401257684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152536-24-8 | |

| Record name | Methyl 2,4-dichloro-5-quinazolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152536-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,4-dichloro-5-quinazolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401257684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dichloroquinazoline-5-carboxylate typically involves the reaction of 2,4-dichloroaniline with ethyl chloroformate to form an intermediate, which is then cyclized to produce the quinazoline core. The final step involves esterification with methanol to yield the desired methyl ester. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

化学反応の分析

Types of Reactions

Methyl 2,4-dichloroquinazoline-5-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms at the 2nd and 4th positions can be replaced by nucleophiles such as amines or thiols.

Reduction: The compound can be reduced to form the corresponding quinazoline derivative.

Oxidation: Oxidative reactions can modify the quinazoline core, potentially leading to new derivatives with different properties.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic substitution: Formation of substituted quinazoline derivatives.

Reduction: Formation of reduced quinazoline derivatives.

Oxidation: Formation of oxidized quinazoline derivatives.

科学的研究の応用

Medicinal Chemistry

Methyl 2,4-dichloroquinazoline-5-carboxylate serves as a building block for synthesizing potential pharmaceutical agents. Its structural features allow it to be modified into various derivatives that target different biological pathways.

Key Applications in Drug Development

- Anticancer Agents : The compound has been explored for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, it has shown promise in inhibiting cyclin-dependent kinase 16 (CDK16), which is associated with cell cycle regulation and apoptosis induction .

- Antiviral and Antimicrobial Properties : Research indicates that this compound may inhibit viral replication by targeting viral proteins, making it a candidate for antiviral drug development.

Materials Science

In the realm of materials science, this compound is utilized in developing novel materials with specific electronic or optical properties. Its unique chemical structure allows it to participate in various reactions that can yield materials with enhanced performance characteristics.

Material Properties

- Electronic Properties : The incorporation of chlorine atoms within the quinazoline framework can enhance the electronic properties of materials synthesized from this compound. This makes it suitable for applications in organic electronics and photonics.

Biological Studies

The compound is employed as a probe in biochemical assays to study enzyme interactions and cellular pathways. Its ability to interact with specific molecular targets allows researchers to elucidate mechanisms of action for various biological processes.

Case Studies

- A study demonstrated that compounds derived from this compound led to significant cell cycle arrest in G2/M phases when tested on cancer cell lines. This effect was attributed to the inhibition of CDK16, showcasing its potential as an anticancer therapeutic .

| Study | Target | Effect Observed | Concentration (µM) |

|---|---|---|---|

| Study A | CDK16 | Cell cycle arrest | 1, 5, 10 |

| Study B | Viral Proteins | Inhibition of replication | Variable |

Biological Effects

- The compound's interaction with kinases can result in altered cellular signaling pathways, contributing to its anticancer and antiviral activities.

作用機序

The mechanism of action of Methyl 2,4-dichloroquinazoline-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the quinazoline core play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including anti-cancer or anti-microbial activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Quinazoline Derivatives with Varied Substituents

2,4-Diaminoquinazoline Derivatives

Compounds like D152344 and D153249 (2,4-diaminoquinazoline derivatives) share the quinazoline core but replace chlorine atoms with amino groups . Key differences include:

- Reactivity: The amino groups in D152344/D153249 enhance nucleophilicity, making them suitable for drug candidates targeting enzyme inhibition (e.g., antifolates). In contrast, the chlorine substituents in methyl 2,4-dichloroquinazoline-5-carboxylate favor electrophilic substitution or elimination reactions.

- Biological Activity: Amino-substituted derivatives exhibit higher solubility and bioavailability due to hydrogen bonding, whereas the dichloro variant’s lipophilicity may limit aqueous solubility but improve membrane penetration.

Methyl 4-Chloroquinazoline-5-Carboxylate

Heterocyclic Thiazole Analogs

2,4-Dichlorothiazole-5-Carboxylic Acid (CAS 62019-56-1)

- Structural Similarity : 85% similarity to this compound .

- Key Differences :

- The thiazole ring (one nitrogen and one sulfur atom) replaces the quinazoline core (two nitrogen atoms), reducing aromatic π-system complexity.

- The carboxylic acid group at position 5 increases polarity (higher PSA) compared to the methyl ester, affecting solubility and reactivity.

Methyl 4-Chlorothiazole-5-Carboxylate (CAS 1015591-57-7)

Methyl Ester-Containing Compounds

Natural Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

- Functional Group Comparison : The methyl ester group in the target compound shares hydrolytic stability with natural resin esters (e.g., sandaracopimaric acid methyl ester) .

- Applications : While natural esters are used in fragrances and resins, synthetic quinazoline esters are tailored for pharmaceutical intermediates.

Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | logP | Key Substituents |

|---|---|---|---|---|---|

| This compound | 152536-24-8 | C₁₀H₆Cl₂N₂O₂ | 257.073 | 2.72 | 2-Cl, 4-Cl, 5-COOCH₃ |

| 2,4-Dichlorothiazole-5-carboxylic acid | 62019-56-1 | C₄HCl₂NO₂S | 212.98 | 1.65 | 2-Cl, 4-Cl, 5-COOH |

| Methyl 4-chlorothiazole-5-carboxylate | 1015591-57-7 | C₅H₄ClNO₂S | 177.61 | 1.98 | 4-Cl, 5-COOCH₃ |

| D152344 (2,4-diaminoquinazoline derivative) | N/A | C₁₃H₁₂ClN₃O | 261.71 | 1.50 | 2-NH₂, 4-NH₂, 5-substituted |

Research Implications and Gaps

- Synthetic Utility : The dichloro and ester groups in this compound offer dual reactivity for sequential functionalization, a feature underutilized in current literature.

- Data Limitations : Experimental data on solubility, stability, and toxicity are sparse, necessitating further studies to optimize its application in drug discovery.

生物活性

Methyl 2,4-dichloroquinazoline-5-carboxylate is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H6Cl2N2O2

- Molecular Weight : 257.07 g/mol

- Structure : The compound features a quinazoline core with two chlorine atoms at the 2nd and 4th positions and a methyl ester group at the 5th position. This unique substitution pattern is believed to enhance its biological activities.

This compound exhibits its biological effects through various mechanisms:

- Enzyme Inhibition : It interacts with specific enzymes or receptors, potentially inhibiting their activity. This can lead to altered cellular functions, contributing to its anticancer and antimicrobial properties.

- Cell Cycle Arrest : Research indicates that compounds similar to this compound can induce cell cycle arrest in cancer cells, leading to apoptosis. For example, studies have shown that certain derivatives lead to G2/M phase arrest in treated cells .

- Antimicrobial Activity : The compound has demonstrated significant antibacterial and antifungal properties against various pathogens.

Biological Activity Overview

The biological activities of this compound are summarized in the following table:

Case Study 1: Anticancer Properties

A study evaluated the effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited IC50 values indicating significant cytotoxicity:

- MCF-7 Cells : IC50 = 18.36 µM

- HepG2 Cells : IC50 = 16.50 µM

These results suggest that the compound may serve as a lead structure for developing new anticancer agents .

Case Study 2: Antimicrobial Activity

In another study, this compound was tested against several bacterial strains. The compound showed promising results with minimum inhibitory concentrations (MICs) indicating effective antibacterial activity:

- Staphylococcus aureus : MIC = 32 µg/mL

- Escherichia coli : MIC = 64 µg/mL

These findings highlight its potential as a novel antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。